

A Technical Guide to the Physicochemical Properties of Bithionol Sulfoxide

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Compound of Interest

Compound Name: Bithionol sulfoxide

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Abstract

Bithionol sulfoxide, a metabolite of the anthelmintic agent Bithionol, is a compound of significant interest in pharmaceutical and veterinary sciences. Understanding its physicochemical properties is fundamental for research, formulation development, and toxicological studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Bithionol sulfoxide**, detailed experimental protocols for their determination, and a visualization of its metabolic context. All quantitative data are summarized for clarity, and methodologies are described to ensure reproducibility.

Chemical Identity and Structure

Bithionol sulfoxide, with the CAS number 844-26-8, is chemically known as 2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol.[1][2] It is the sulfoxide metabolite of Bithionol, a formerly used anti-parasitic and antibacterial agent.

- IUPAC Name: 2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol[2]
- Synonyms: Bithionoloxide, Bitin-S, 2,2'-Sulfinylbis(4,6-dichlorophenol)[2][3][4]
- Chemical Formula: $C_{12}H_6Cl_4O_3S$ [1][2][5][6]
- InChI Key: RPAJWWXZIQJVJF-UHFFFAOYSA-N[1]

- SMILES: C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl[2][5]

Physicochemical Properties

The physicochemical properties of **Bithionol sulfoxide** are crucial for predicting its behavior in biological systems and for the design of drug delivery systems. The key quantitative data are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	372.05 g/mol	[1][5][6][7]
Melting Point	212-215 °C, 220 °C	[5][8][9]
Boiling Point	532.7 °C (Predicted)	[5][9]
pKa	4.79 ± 0.48 (Predicted)	[9][10]
Appearance	White to off-white or pinkish crystalline powder	[8][10][11][12]
Solubility		
DMSO	≥ 233.33 mg/mL (627.15 mM)	[6]
Acetone	Soluble / Slightly Soluble	[8][11][12]
Dimethylformamide (DMF)	Soluble	[8][10][11]
Alcohol	Soluble	[11][12]
Dilute Alkali Hydroxide	Soluble	[11][12]
Water	Insoluble	[13]

Experimental Protocols

The determination of the physicochemical properties of **Bithionol sulfoxide** relies on standardized analytical methods. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of crystalline solids and is suitable for **Bithionol sulfoxide**.

- Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial melting (onset point) to complete liquefaction (clear point) is observed. Pure substances typically exhibit a sharp melting range.[\[10\]](#)[\[14\]](#)[\[15\]](#)
- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (closed at one end).
- Procedure:
 - Sample Preparation: Ensure the **Bithionol sulfoxide** sample is completely dry and finely powdered.[\[1\]](#)[\[10\]](#)
 - Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount. Tap the closed end on a hard surface to compact the powder, aiming for a column height of 2.5-3.5 mm.[\[1\]](#)[\[10\]](#)
 - Measurement: Place the loaded capillary into the heating block of the apparatus. Heat rapidly to a temperature approximately 5-10°C below the expected melting point.[\[1\]](#)
 - Observation: Reduce the heating rate to approximately 1-2°C per minute to allow for accurate observation.[\[1\]](#)[\[15\]](#)
 - Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

- Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[\[7\]](#)

- Apparatus: Temperature-controlled orbital shaker or water bath, vials, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - Preparation: Add an excess amount of **Bithionol sulfoxide** powder to a vial containing a known volume of the desired solvent (e.g., DMSO, acetone, buffered aqueous solution). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
 - Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the necessary equilibration time.^[3]
 - Phase Separation: After equilibration, allow the samples to stand, then centrifuge to separate the undissolved solid from the supernatant.
 - Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of **Bithionol sulfoxide** using a validated analytical method, such as HPLC-UV.^[16]
 - Calculation: The measured concentration represents the equilibrium solubility of **Bithionol sulfoxide** in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH titration curve. The pKa corresponds to the pH at which the compound is 50% ionized.^{[6][17]}
- Apparatus: pH meter with a combination pH electrode, automated titrator or burette, beaker, magnetic stirrer.

- Procedure:
 - Solution Preparation: Accurately weigh and dissolve a known amount of **Bithionol sulfoxide** in a suitable co-solvent/water mixture (as it is poorly soluble in pure water).
 - Titration: While stirring, add small, precise increments of a standardized titrant (e.g., NaOH for an acidic compound) to the solution.
 - pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
 - Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the separation, identification, and quantification of **Bithionol sulfoxide** and its metabolites.^{[5][18]}

- Principle: The sample is dissolved in a mobile phase and injected into a column containing a stationary phase. Components of the sample are separated based on their differential partitioning between the two phases.
- Typical HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., Lichrospher 100 RP-18, 5 μm , 4.0 mm i.d. \times 25 cm).^[19]
 - Mobile Phase: A mixture of methanol and 1% (v/v) acetic acid in water (e.g., 9:1 v/v).^[19] The mobile phase should be filtered and degassed.
 - Flow Rate: 0.8 mL/min.^[19]
 - Detection: UV detector, typically at a wavelength of 300 nm.^[19]

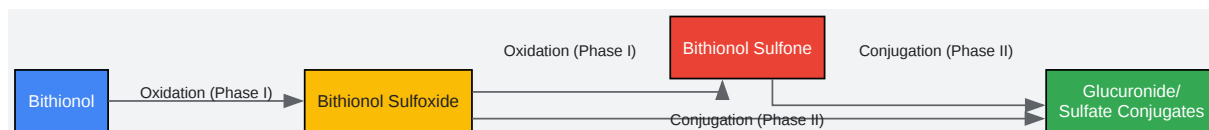
- Injection Volume: 20 μ L.[19]
- Procedure:
 - Standard Preparation: Prepare stock solutions of **Bithionol sulfoxide** reference standard in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.[19]
 - Sample Preparation: Extract **Bithionol sulfoxide** from the sample matrix if necessary. For instance, in milk, proteins can be precipitated with HCl, followed by liquid-liquid extraction with diethyl ether.[5] The final extract is dissolved in the mobile phase.
 - Analysis: Inject the standards and samples into the HPLC system. Identify the **Bithionol sulfoxide** peak by comparing its retention time with that of the standard.
 - Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of **Bithionol sulfoxide** in the samples.

Metabolism and Bioactivity

Bithionol sulfoxide is a major metabolite of Bithionol. Its formation and subsequent metabolism are key to understanding the parent drug's efficacy and safety profile.

Metabolic Pathway

In vivo, Bithionol is oxidized to form **Bithionol sulfoxide**, which can be further oxidized to Bithionol sulfone. These metabolites can also be conjugated, for example, with glucuronic acid, to facilitate excretion.[20]

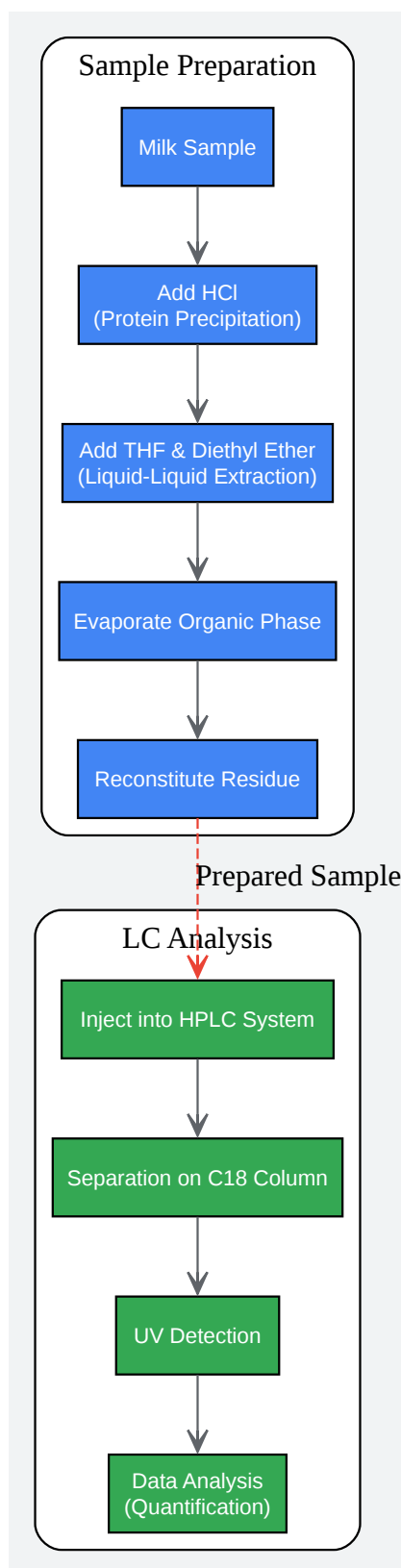


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Caption: Metabolic pathway of Bithionol to **Bithionol sulfoxide** and its subsequent metabolites.

Experimental Workflow: HPLC Analysis from Milk

The following diagram illustrates a typical workflow for the extraction and analysis of **Bithionol sulfoxide** and its metabolites from a biological matrix like milk, as described in the literature.[5]



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Caption: Workflow for the extraction and HPLC analysis of **Bithionol sulfoxide** from milk.

Biological Activity

Bithionol sulfoxide is primarily known as an anti-parasitic agent, effective against infections like paragonimiasis and flukes.[6][21] It has also demonstrated mutagenic activity in some bacterial strains.[6][21] More recently, the parent compound, Bithionol, has been investigated for its anti-cancer properties, showing cytotoxic effects against ovarian cancer cells by inducing apoptosis through mechanisms involving caspase activation, generation of reactive oxygen species (ROS), and inhibition of pathways such as PI3K/Akt and NF-κB.[2][22] While these pathways are detailed for the parent compound, they provide a logical starting point for investigating the specific mechanisms of **Bithionol sulfoxide**.

Conclusion

This guide has consolidated the key physicochemical properties of **Bithionol sulfoxide**, providing a valuable resource for professionals in drug development and scientific research. The presented data, structured for easy comparison, and the detailed experimental protocols offer a practical foundation for laboratory work. The visualization of its metabolic pathway and an example analytical workflow further contextualize its importance and aid in the design of future studies. A thorough understanding of these fundamental characteristics is essential for leveraging the therapeutic potential of **Bithionol sulfoxide** and for ensuring its safe and effective application.

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